3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thienopyrimidine core with a 3,5-difluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-amino-4-fluorobenzoic acid with urea, followed by cyclization under reflux conditions . The reaction is usually carried out at elevated temperatures (around 180°C) with mechanical stirring for several hours, followed by neutralization with a base such as sodium bicarbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer and antiviral agent. Its unique structure allows it to interact with biological targets effectively.
Biological Studies: It is used in studies to understand the mechanisms of action of thienopyrimidine derivatives and their interactions with cellular pathways.
Industrial Applications: The compound’s properties make it suitable for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or proteins involved in cell proliferation and survival, making it effective as an anticancer agent . The compound may also interfere with viral replication processes, contributing to its antiviral activity.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines: These derivatives have been studied for their antitumor activity and share structural similarities with 3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Uniqueness
The presence of the 3,5-difluorophenyl group in this compound imparts unique electronic properties that enhance its biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
3-(3,5-difluorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O2S/c13-6-3-7(14)5-8(4-6)16-11(17)10-9(1-2-19-10)15-12(16)18/h1-5H,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQKLUKPABMIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N(C2=O)C3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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